molecular formula C15H19FN2O2 B5257073 1-acetyl-N-(4-fluoro-2-methylphenyl)piperidine-4-carboxamide

1-acetyl-N-(4-fluoro-2-methylphenyl)piperidine-4-carboxamide

Cat. No.: B5257073
M. Wt: 278.32 g/mol
InChI Key: QYAPTBQDXUXFEH-UHFFFAOYSA-N
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Description

1-Acetyl-N-(4-fluoro-2-methylphenyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an acetyl group, a fluoro-methylphenyl group, and a carboxamide group

Preparation Methods

The synthesis of 1-acetyl-N-(4-fluoro-2-methylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 4-fluoro-2-methylphenyl group using reagents such as fluorinated aromatic compounds.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through reactions with amines or amides under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Acetyl-N-(4-fluoro-2-methylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluoro-methylphenyl group, using reagents such as halogens or nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-N-(4-fluoro-2-methylphenyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-fluoro-2-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Acetyl-N-(4-fluoro-2-methylphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Fentanyl Analogs: These compounds share structural similarities with the piperidine ring and are known for their potent analgesic properties.

    Piperidine Derivatives: Other piperidine derivatives may have different substituents, leading to variations in their chemical and biological properties.

    Fluoro-Methylphenyl Compounds: Compounds with similar fluoro-methylphenyl groups may exhibit comparable chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-acetyl-N-(4-fluoro-2-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c1-10-9-13(16)3-4-14(10)17-15(20)12-5-7-18(8-6-12)11(2)19/h3-4,9,12H,5-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAPTBQDXUXFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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